![molecular formula C21H18N4O2S B6518039 2-ethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide CAS No. 902869-94-7](/img/structure/B6518039.png)
2-ethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-ethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H18N4O2S and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.11504700 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar thiazole derivatives have been found to show potent inhibitory activity against phosphoinositide 3-kinases (pi3ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them critical in the development and progression of many diseases.
Mode of Action
It’s known that thiazole derivatives can interact with their targets through hydrogen bonds . This interaction can lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
For instance, they can inhibit the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression and survival .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
Given its potential role as a pi3k inhibitor, it could lead to decreased cell proliferation and survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain solvents can affect its solubility and thus its bioavailability . Additionally, the compound’s stability could be influenced by factors such as temperature and pH.
Biological Activity
The compound 2-ethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide is a novel derivative in the realm of thiazolo[5,4-b]pyridine compounds. This article reviews its biological activity, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties. The synthesis and structure-activity relationships (SAR) will also be discussed in detail.
Chemical Structure and Properties
This compound can be characterized by its unique thiazole and pyridine moieties, which are known for their diverse biological activities. The molecular formula is C18H20N4O2S with a molecular weight of approximately 364.45 g/mol. The presence of ethoxy and carboxamide functional groups enhances its solubility and biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant antimicrobial properties. For example:
- Minimum Inhibitory Concentration (MIC) values against various pathogens have been reported as low as 0.21 µM for derivatives with similar structural features, indicating potent antibacterial activity against Pseudomonas aeruginosa and Escherichia coli .
Compound | Pathogen | MIC (µM) |
---|---|---|
3g | Pseudomonas aeruginosa | 0.21 |
3g | Escherichia coli | 0.21 |
Anti-inflammatory Activity
The compound has shown promising results in inhibiting cyclooxygenase enzymes (COX), which play a critical role in inflammation. Compounds with similar thiazolo-pyridine structures have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib.
Compound | COX Inhibition IC50 (µM) |
---|---|
5 | 0.04 ± 0.09 |
6 | 0.04 ± 0.02 |
Celecoxib | 0.04 ± 0.01 |
Anticancer Potential
Preliminary investigations into the anticancer activity of this compound reveal that it may induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated several thiazolo-pyridine derivatives against clinical strains of bacteria, finding that modifications to the thiazole ring significantly enhanced antimicrobial potency .
- In vitro Anti-inflammatory Effects : In a controlled study using RAW264.7 macrophages, compounds structurally related to This compound effectively reduced the expression of COX-2 and inducible nitric oxide synthase (iNOS), demonstrating their potential as anti-inflammatory agents .
- Molecular Docking Studies : Computational studies indicated that the compound binds effectively to targets such as DNA gyrase and MurD enzyme with favorable binding energies, suggesting a mechanism for its antibacterial activity .
Properties
IUPAC Name |
2-ethoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-3-27-19-15(6-4-10-22-19)18(26)24-17-12-14(9-8-13(17)2)20-25-16-7-5-11-23-21(16)28-20/h4-12H,3H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQXCEPFBQTHHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(S3)N=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.